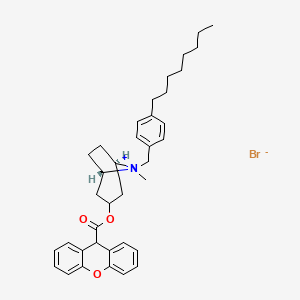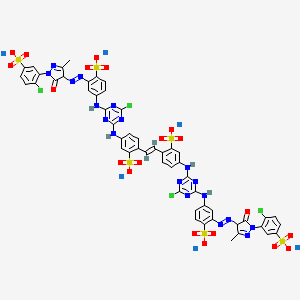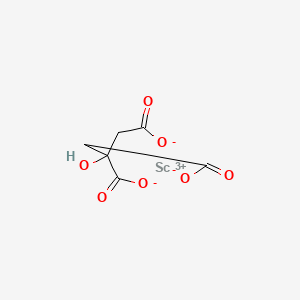
Scandium citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scandium citrate is a chemical compound formed by the combination of scandium and citric acid Scandium is a rare earth element known for its unique properties and applications in various fields Citric acid is a weak organic acid commonly found in citrus fruits
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Scandium citrate can be synthesized through the reaction of scandium oxide or scandium chloride with citric acid. The reaction typically involves dissolving scandium oxide or scandium chloride in water, followed by the addition of citric acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, can be optimized to achieve the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain high-purity this compound suitable for various applications. The use of advanced techniques and equipment ensures efficient production and consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Scandium citrate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of scandium oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound into scandium metal or other reduced forms of scandium.
Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands, resulting in different scandium complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ethylenediaminetetraacetic acid). The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce scandium oxide, while reduction reactions may yield scandium metal. Substitution reactions can result in the formation of different scandium complexes with various ligands.
Wissenschaftliche Forschungsanwendungen
Scandium citrate has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for the synthesis of various scandium compounds and materials. It is also used in catalysis and as a reagent in chemical reactions.
Biology: this compound is studied for its potential biological effects and interactions with biological molecules. It is used in research related to metal ion transport and metabolism.
Medicine: this compound is explored for its potential therapeutic applications, including its use in radiopharmaceuticals for cancer treatment and imaging.
Industry: this compound is used in the production of high-performance materials, such as scandium-aluminum alloys, which are used in aerospace and other advanced engineering applications.
Wirkmechanismus
The mechanism of action of scandium citrate involves its interaction with various molecular targets and pathways. In biological systems, this compound can bind to proteins, enzymes, and other biomolecules, affecting their structure and function. The citrate ligand can facilitate the transport and uptake of scandium ions into cells, where they can participate in various biochemical processes. The specific molecular targets and pathways involved depend on the context and application of this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Scandium chloride: A compound of scandium and chlorine, used in similar applications as scandium citrate.
Scandium oxide: A compound of scandium and oxygen, used as a precursor for various scandium compounds.
Scandium nitrate: A compound of scandium and nitric acid, used in chemical synthesis and research.
Uniqueness of this compound
This compound is unique due to its combination of scandium and citric acid, which imparts specific properties and applications. The citrate ligand enhances the solubility and bioavailability of scandium, making it suitable for biological and medical applications. Additionally, this compound’s ability to form stable complexes with various ligands makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
13077-26-4 |
|---|---|
Molekularformel |
C6H5O7Sc |
Molekulargewicht |
234.06 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylate;scandium(3+) |
InChI |
InChI=1S/C6H8O7.Sc/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI-Schlüssel |
GZKRCRAGDZVCSJ-UHFFFAOYSA-K |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sc+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




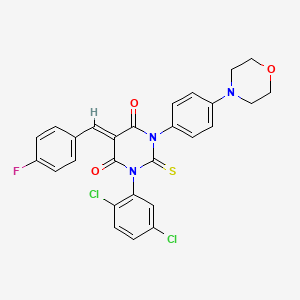
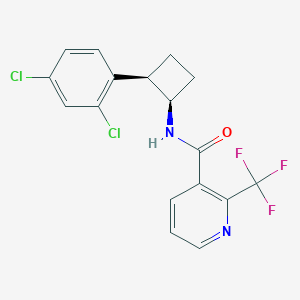
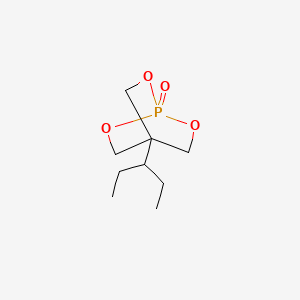
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)

